1-(2-Chloropyridin-3-yl)-4-methylpiperazine
Description
Antimicrobial Agent Development
The compound enhances membrane permeability in Gram-negative bacteria by disrupting efflux pump proteins. Hybrid derivatives incorporating imidazo[1,2-a]pyridine moieties show potentiation of levofloxacin activity against Klebsiella pneumoniae (minimum inhibitory concentration reduced 8-fold).
Enzyme Inhibition
Structural analogs function as allosteric urease inhibitors, with half-maximal inhibitory concentrations (IC~50~) as low as 2.0 μM against Helicobacter pylori urease. The chloropyridinyl group coordinates nickel ions in the enzyme’s active site, while the piperazine moiety induces conformational changes in flanking residues.
Materials Science Applications
Thin films derived from 1-(2-Chloropyridin-3-yl)-4-methylpiperazine exhibit tunable luminescence properties. When doped with europium(III) ions, quantum yields reach 38% due to ligand-to-metal charge transfer transitions facilitated by the compound’s π-conjugated system.
| Application | Mechanism | Performance Metric |
|---|---|---|
| Antibiotic adjuvants | Efflux pump inhibition | 8-fold MIC reduction |
| Urease inhibition | Nickel ion coordination | IC~50~ = 2.0 μM |
| Luminescent materials | Charge transfer transitions | 38% quantum yield |
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
InChI Key |
QWVDATRSOSKSHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 2-Chloropyridine with 4-Methylpiperazine
The primary synthetic approach to 1-(2-chloropyridin-3-yl)-4-methylpiperazine involves the nucleophilic substitution of 2-chloropyridine at the 3-position by 4-methylpiperazine. This reaction typically proceeds via deprotonation of the piperazine nitrogen to enhance nucleophilicity, followed by substitution of the chlorine atom on the pyridine ring.
- Base: Sodium hydride or potassium carbonate is commonly used to deprotonate the piperazine nitrogen.
- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.
- Temperature: Elevated temperatures (often 60–100 °C) are employed to drive the substitution.
- Reaction Time: Several hours to overnight, depending on scale and conditions.
This method yields the target compound with moderate to high purity, often requiring subsequent purification by recrystallization or chromatography.
Alternative Synthetic Pathways via Piperazine Intermediates
Some synthetic methods utilize intermediates such as 1-chloroformyl-4-methylpiperazine hydrochloride, which reacts with N-methylpiperazine under controlled conditions to form related piperazine derivatives. This approach involves:
- Dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
- Adding triethylamine as a base.
- Slowly adding N-methylpiperazine to the reaction mixture.
- Stirring for 2–6 hours at room temperature or slightly elevated temperatures.
- Workup includes aqueous extraction, drying, recrystallization, and spin-drying to obtain high-purity products.
Although this method is described for di(4-methylpiperazin-1-yl) methanone, it provides a framework adaptable for synthesizing 1-(2-chloropyridin-3-yl)-4-methylpiperazine by modifying the nucleophile and electrophile accordingly.
Industrial and Scale-Up Considerations
Industrial synthesis of 1-(2-chloropyridin-3-yl)-4-methylpiperazine generally follows the nucleophilic substitution route but incorporates process optimizations:
- Continuous Flow Reactors: Enhance reaction control, heat transfer, and scalability.
- Automated Systems: Improve reproducibility and reduce manual handling.
- Purification: Recrystallization and column chromatography are standard to achieve pharmaceutical-grade purity.
- Reaction Monitoring: In-line analytical techniques (e.g., HPLC) ensure reaction completeness and product quality.
Reaction Parameters and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride, potassium carbonate | Deprotonates piperazine nitrogen |
| Solvent | DMF, THF, dichloromethane | Aprotic solvents preferred |
| Temperature | 60–100 °C | Elevated to promote substitution |
| Reaction Time | 4–18 hours | Depends on scale and reagent purity |
| Molar Ratios | Piperazine:2-chloropyridine ~1:1 to 1.2:1 | Slight excess of nucleophile often used |
| Purification | Recrystallization, column chromatography | To achieve >95% purity |
| Yield | 60–85% | Varies with method and scale |
Related Synthetic Examples and Research Findings
- A Buchwald–Hartwig amination approach has been reported for related piperazine-pyridine compounds, involving palladium-catalyzed coupling of piperazine derivatives with chloropyridines. This method offers high selectivity and yields but requires expensive catalysts and ligands.
- A three-step synthetic route for piperazine intermediates involves preparation of chlorinated amines, followed by ring closure and substitution reactions under mild conditions, yielding high-purity products with simplified post-processing.
- The use of triethylamine as a base in organic solvents such as dichloromethane has been optimized to control reaction rates and minimize side reactions in piperazine derivative synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloropyridine, 4-methylpiperazine, NaH/K2CO3 | DMF, THF | 60–100 °C, 4–18 h | 60–85 | Most common, scalable |
| Triethylamine-mediated coupling | 1-Chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine, triethylamine | THF, DCM, acetonitrile | RT, 2–6 h | Not specified | High purity, adaptable for analogues |
| Buchwald–Hartwig amination | Piperazine derivatives, chloropyridines, Pd catalyst | Toluene, dioxane | 80–110 °C, several hours | Moderate | Catalyst cost and handling considerations |
| Multi-step chlorinated amine route | Diethanolamine, thionyl chloride, 3-chloroaniline | CHCl3, dimethylbenzene | 0–10 °C for key steps | ~65 | Mild conditions, high purity |
Chemical Reactions Analysis
1-(2-Chloropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuroprotective Effects :
- Research indicates that compounds similar to 1-(2-Chloropyridin-3-yl)-4-methylpiperazine may inhibit glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of GSK3 can potentially enhance cognitive function and provide neuroprotection against apoptosis in vulnerable neurons .
- Pain Management :
- Antidepressant Activity :
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine. Research has demonstrated that modifications to the piperazine ring and the chloropyridine substituent can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on piperazine | Increased potency against GSK3 |
| Halogen substitution on chloropyridine | Enhanced anticancer activity |
| Removal of methyl group | Decreased inhibitory activity |
Case Studies
- GSK3 Inhibition :
- Neuropathic Pain Model :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 4-methylpiperazine derivatives are heavily influenced by substituent groups. Key structural analogues and their applications are summarized below:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents enhance lipophilicity and target binding. For instance, the 2-chlorobenzyl group in antitubercular compounds improves membrane permeability , while the 3-chloropyridinyl group in BCTC increases VR1 receptor affinity .
- Heteroaryl vs. Aryl Substituents: Thiazole () and pyridine () rings introduce π-π stacking interactions, critical for receptor binding. The pyridinyl group in the target compound may offer similar advantages.
- Positional Isomerism: The 2-chloropyridin-3-yl group in the target compound differs from BCTC’s 3-chloropyridin-2-yl substituent. Such positional changes can drastically alter receptor selectivity and potency .
Pharmacological and Application Differences
- Antimicrobial Activity: BM212 derivatives (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) exhibit potent antitubercular activity (MIC: 0.7–1.5 µg/mL) with reduced cytotoxicity compared to earlier compounds .
- Neuropharmacology: BD-1063 (sigma-1 antagonist) demonstrates nanomolar affinity (Ki: 2–9 nM) and efficacy in pain and addiction models .
- Analgesics: BCTC’s dual inhibition of capsaicin- and acid-induced VR1 activation (IC50: 35 nM and 6 nM, respectively) highlights its superiority over capsazepine, which lacks acid-blocking activity .
- Agricultural Uses: 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine acts as a herbicide safener, reversing acetolactate synthase inhibition in maize .
Physicochemical and Pharmacokinetic Properties
- Solubility and Formulation: Piperazine derivatives often require formulation optimization. and describe cyclodextrin complexes to enhance solubility of lipophilic derivatives (e.g., naphthaleneoxypropargyl-piperazine), improving bioavailability .
- CNS Penetration: BD-1063 and BCTC show significant blood-brain barrier penetration, critical for CNS-targeted therapies .
Toxicity and Selectivity
- BM212 derivatives demonstrate reduced cytotoxicity (IC50 > 50 µM in mammalian cells) compared to earlier antitubercular agents .
Biological Activity
Antimicrobial Properties
Research indicates that 1-(2-Chloropyridin-3-yl)-4-methylpiperazine may exhibit antimicrobial properties. While specific data on its efficacy against various microorganisms is limited, this potential activity suggests it could be a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Potential
Studies have shown that 1-(2-Chloropyridin-3-yl)-4-methylpiperazine may possess anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity, which can lead to various therapeutic effects.
The biological activity of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine is believed to stem from its unique structural characteristics. The compound features a piperazine ring substituted with a methyl group at the 4-position and a 2-chloropyridine moiety at the 1-position. This structure contributes to its biological activity and chemical reactivity.
Interaction studies have focused on the compound's binding affinity to various biological targets. These studies aim to elucidate how 1-(2-Chloropyridin-3-yl)-4-methylpiperazine interacts with enzymes and receptors related to disease pathways, providing insights into its therapeutic potential and guiding further drug development efforts.
Comparative Analysis
To better understand the biological activity of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine, it is useful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Unique Features | Potential Impact on Biological Activity |
|---|---|---|---|
| 1-(2-Chloropyridin-3-yl)-4-methylpiperazine | Methyl group on piperazine, 2-chloropyridine at position 1 | Base compound | Standard reference for activity |
| (2-Chloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone | Ethyl group instead of methyl on piperazine | Potentially different pharmacokinetic properties | May affect duration of action or metabolism |
| (2-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone | Phenyl group at the 4-position of piperazine | Increased lipophilicity | May enhance membrane permeability and alter biological activity |
This comparison highlights how subtle structural changes can potentially influence the biological activity of these compounds.
Research Limitations and Future Directions
While the initial findings on the biological activity of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine are promising, it is important to note that much of the available data is preliminary. Further research is needed to:
- Quantify its antimicrobial efficacy against specific pathogens
- Evaluate its anticancer potential in various cancer cell lines and in vivo models
- Elucidate its precise mechanism of action at the molecular level
- Assess its pharmacokinetic properties and potential toxicity
These areas of investigation will be crucial in determining the compound's potential as a therapeutic agent and guiding its development in drug discovery pipelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
